molecular formula C12H13N3 B2632279 4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole CAS No. 2189498-43-7

4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole

Cat. No.: B2632279
CAS No.: 2189498-43-7
M. Wt: 199.257
InChI Key: ZGHXSNALYFUCHO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopropyl group at position 4 and an m-tolyl (meta-methylphenyl) group at position 1. The 1,2,3-triazole scaffold is renowned for its stability, synthetic versatility, and broad applications in medicinal chemistry, agrochemicals, and materials science . The cyclopropyl substituent enhances steric and electronic properties, while the m-tolyl group contributes aromatic interactions, making this compound a candidate for targeted biological activities, such as enzyme inhibition or receptor modulation.

Synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method that ensures regioselective formation of the 1,4-disubstituted triazole . Structural studies reveal non-planar geometries in analogous triazole derivatives, with dihedral angles between substituents influencing electronic delocalization and intermolecular interactions .

Properties

IUPAC Name

4-cyclopropyl-1-(3-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-3-2-4-11(7-9)15-8-12(13-14-15)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHXSNALYFUCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a base such as sodium ascorbate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Nitric acid in sulfuric acid at low temperature for nitration.

Major Products Formed

    Oxidation: Formation of triazole N-oxide derivatives.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of nitro or halogenated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The 1,2,3-triazole scaffold has been extensively studied for its anticancer properties. Compounds containing this structure have shown promising results in inhibiting cancer cell proliferation through various mechanisms. For instance, derivatives of triazoles have been identified as potent inhibitors of specific kinases involved in cancer progression. Notably, the compound PF-04217903, which features a similar triazole core, demonstrated significant inhibition of c-Met kinases and was selected for preclinical trials in treating various cancers such as non-small cell lung cancer and renal cell carcinoma .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameTarget KinaseIC50 (µM)Cancer Type
PF-04217903c-Met0.005Non-small cell lung cancer
Savolitinibc-Met0.005Renal cell carcinoma
4-Cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazoleTBDTBDTBD

1.2 Antimicrobial Properties

The antimicrobial potential of triazole compounds has also been explored extensively. Research indicates that triazoles exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. Compounds similar to this compound have been shown to possess high affinity towards Hsp90, a chaperone protein associated with cell proliferation and survival . The synthesis and evaluation of triazole derivatives have led to the discovery of compounds with nanomolar activity against pathogenic bacteria.

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Activity Type
Triazole Derivative AMRSA16Antibacterial
Triazole Derivative BE. coli5Antibacterial
This compoundTBDTBDTBD

Synthetic Chemistry Applications

2.1 Versatile Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The unique reactivity of the triazole ring allows for various functionalization strategies that can lead to the development of new compounds with tailored biological activities . For example, palladium-catalyzed reactions involving triazoles have been reported to yield diverse derivatives that can be further evaluated for biological activity.

Table 3: Synthetic Applications of Triazoles

Reaction TypeStarting MaterialProduct Type
Pd-Catalyzed CouplingTriazole DerivativeFused Benzofuro-quinolines
Metal-Free SynthesisPrimary AminesFunctionalized Triazoles
Ring-Degenerate Rearrangement4-Imino-1,2,3-triazolesFormyl-Triazoles

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Structural Features Biological Activity Synthesis Method Reference(s)
4-Cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole Cyclopropyl (C4), m-tolyl (C1) Non-planar geometry; π-electron delocalization in triazole core Under investigation (potential enzyme inhibition) CuAAC
4-Cyclopropyl-1-(1-methyl-4-nitroimidazol-5-yl)-1H-1,2,3-triazole Nitroimidazole (C1) Dihedral angle: 53.94°; π-electron delocalization within triazole Antifungal/antibacterial (hypothesized) CuAAC
Ethyl 1-(1-methyl-4-nitroimidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate Carboxylate ester (C4) Dihedral angle: 70.68°; localized π-electrons in triazole Not reported CuAAC
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine-carboxylate (C1) Planar pyridine-triazole system; coordination chemistry applications Ligand for metal complexes CuAAC
1-Benzyl-4-[methylseleno-(quinolyl)]-1H-1,2,3-triazole Benzyl (C1), methylseleno-quinolyl (C4) Extended conjugation; selenoether linkage Cytotoxic (C-32, SNB-19 cell lines) One-pot click reaction

Key Observations:

  • Electron Distribution : The cyclopropyl substituent in this compound promotes π-electron delocalization within the triazole ring, akin to its nitroimidazole analog . In contrast, carboxylate esters (e.g., ethyl carboxylate derivatives) localize electron density, reducing conjugation .
  • Dihedral Angles: Non-planar geometries (dihedral angles >50°) are common in triazoles with bulky substituents, affecting intermolecular interactions and crystal packing .
  • Biological Activity: Quinolyl-triazole hybrids exhibit cytotoxicity comparable to cisplatin, while nitroimidazole derivatives are hypothesized for antimicrobial roles .

Biological Activity

4-Cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as pharmacological agents due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The structure of this compound features a cyclopropyl group and a m-tolyl substituent attached to the triazole ring. The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction, a well-established method for creating triazole derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds containing the 1,2,3-triazole moiety have shown significant anti-proliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and interference with key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
  • Case Studies : A study demonstrated that triazole derivatives exhibited IC50 values in the nanomolar range against multiple cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Specifically, derivatives showed a growth inhibition percentage ranging from 47.83% to 53.36% at a concentration of 10 µM .
CompoundCell LineIC50 (µM)Growth Inhibition (%)
4jMCF-71.27-39.69
4aRPMI-8226-67.46
4bHCT116-47.83

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that compounds like this compound can inhibit the growth of various bacteria and fungi.

  • Mechanism of Action : The antimicrobial effect is linked to the disruption of microbial cell membranes and interference with metabolic pathways .
  • Case Studies : In vitro evaluations have demonstrated that certain triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been explored in several studies.

  • Mechanism of Action : Compounds have been shown to modulate cytokine release and inhibit inflammatory pathways, particularly by reducing TNF-α production .
  • Case Studies : Research on related triazole compounds indicated significant reductions in pro-inflammatory cytokines in stimulated peripheral blood mononuclear cells (PBMCs), suggesting a promising avenue for developing anti-inflammatory agents .

Q & A

Q. What are the primary synthetic routes for 4-cyclopropyl-1-(m-tolyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, reacting m-tolyl azide with a cyclopropylacetylene derivative in the presence of Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) under reflux conditions in ethanol/water mixtures yields the target triazole with high regioselectivity (1,4-disubstitution). Alternative protocols may involve optimizing solvent systems or catalyst loading to enhance efficiency .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming regiochemistry and molecular geometry. For example, related triazole derivatives have been characterized using single-crystal diffraction to resolve bond angles and substituent orientations . Complementary techniques like NMR (¹H/¹³C) and HRMS validate purity and functional group assignment.

Q. What purification methods are effective for isolating 1,2,3-triazole derivatives?

Recrystallization from ethanol or ethanol/water mixtures is widely used, as demonstrated in the isolation of similar triazoles after reflux reactions . Column chromatography (silica gel, ethyl acetate/hexane gradients) may further purify products with polar substituents.

Q. Which structural features of this compound influence its reactivity?

The cyclopropyl group introduces steric strain, potentially enhancing electrophilic substitution at the triazole ring. The m-tolyl substituent contributes to π-stacking interactions in biological targets. Comparative studies of analogs (e.g., replacing cyclopropyl with larger rings) can reveal steric and electronic effects .

Advanced Research Questions

Q. How can regioselectivity in CuAAC reactions be optimized for 1,2,3-triazole synthesis?

Regioselectivity (1,4- vs. 1,5-disubstitution) depends on catalyst choice: Cu(I) favors 1,4-products, while Ru(II) catalysts yield 1,5-isomers. Solvent polarity (e.g., DMF vs. ethanol) and temperature (reflux vs. RT) also modulate reaction kinetics. For example, using Cu(I) in ethanol at 80°C achieves >90% 1,4-selectivity in analogous triazoles .

Q. How should researchers resolve contradictions in reported biological activity data for triazole derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Methodological solutions include:

  • Repeating assays with standardized protocols (e.g., MIC testing for antimicrobial activity).
  • Performing structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., replacing m-tolyl with halogenated aryl groups) .
  • Validating target engagement via biochemical assays (e.g., enzyme inhibition kinetics).

Q. What computational strategies predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. Input geometries derived from crystallographic data (e.g., bond lengths from X-ray structures ) improve accuracy. Molecular docking simulations further explore interactions with biological targets (e.g., enzyme active sites).

Q. How can derivatives be designed for SAR studies targeting improved pharmacokinetic properties?

Rational design involves:

  • Introducing hydrophilic groups (e.g., hydroxyl, carboxylate) to enhance solubility.
  • Modifying the cyclopropyl ring to reduce metabolic instability (e.g., fluorinated analogs).
  • Assessing logP and plasma protein binding via HPLC and equilibrium dialysis. Case studies on benzyl-triazole analogs demonstrate how substituent polarity impacts bioavailability .

Key Methodological Considerations

  • Synthetic Optimization : Vary catalyst (Cu vs. Ru), solvent, and temperature to balance yield and regioselectivity.
  • Data Validation : Cross-reference spectral data (NMR, HRMS) with computational models to confirm structural assignments.
  • Biological Assays : Use orthogonal assays (e.g., cellular vs. enzymatic) to verify activity and minimize false positives.

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